Betahistine mesilate
Overview
Description
Synthesis Analysis
The synthesis of betahistine mesilate involves chemical processes that convert precursor substances into the desired compound. While specific synthesis methods for betahistine mesilate are not detailed in the provided research, the synthesis typically involves organic chemistry techniques that establish its molecular structure, including the key functional groups and the overall molecular framework.
Molecular Structure Analysis
Betahistine mesilate's molecular structure is characterized by the presence of sulfur, which, through various chemical reactions, can be transformed into its oxides and subsequently measured using techniques like ion chromatography (Lu Jian-ping, 2011). This structural feature is critical in understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical properties of betahistine mesilate are influenced by its molecular structure, particularly the functional groups and the overall molecular arrangement. The interaction between betahistine and β-cyclodextrin demonstrates the compound's ability to form inclusion complexes, altering its physical and chemical properties, such as moisture absorption (Hideko Maeda et al., 2016). This ability to engage in complex formation highlights its versatile chemical nature.
Physical Properties Analysis
The physical properties of betahistine mesilate, such as solubility, melting point, and stability, are crucial in its characterization. While specific physical properties are not directly mentioned in the provided research, these properties are generally determined by the molecular structure and are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
Betahistine mesilate's chemical properties, including reactivity with other substances, stability under various conditions, and the types of chemical bonds it forms, are integral to its study. The interaction with β-cyclodextrin and the formation of inclusion complexes indicate its chemical versatility and potential for various chemical modifications (Hideko Maeda et al., 2016).
Scientific Research Applications
Ion Chromatography in Betahistine Mesilate Analysis
A study by Lu Jian-ping (2011) demonstrates the use of ion chromatography in determining the amount of betahistine mesilate in tablets. By converting the sulfur in betahistine mesilate into oxides and subsequently into sulfate, the study established a method to quantify betahistine mesilate based on its stoichiometric relationship with sulfur (Lu Jian-ping, 2011).
Betahistine and β-Cyclodextrin Inclusion Complexes
Maeda et al. (2016) investigated the formation of inclusion complexes between betahistine and β-cyclodextrin (β-CD). They found that these complexes exhibit less moisture absorption, which could have implications for the drug's stability and shelf life (Maeda, Iga, & Nakayama, 2016).
Betahistine in Treating Cervical Vertigo
In a 2022 study, Jian Luo et al. compared the effectiveness of betahistine mesilate tablets and micro-needle knife therapy in treating cervical vertigo. The study highlighted betahistine mesilate's role in improving vertigo symptoms and balance dysfunction (Jian Luo, Luo-Dan Wang, Wenyun Xu, & Bo-xu Lang, 2022).
Vascular Mechanism in the Guinea Pig Inner Ear Model
Bertlich et al. (2017) explored the vascular mechanism of betahistine in a guinea pig model of the inner ear, focusing on cochlear microcirculation. They concluded that betahistine actively affects cochlear microcirculation by dilating precapillary arterioles (Bertlich, Ihler, Weiss, Freytag, Strupp, Jakob, & Canis, 2017).
Topical Application in Eustachian Tube Function
Franz, Shafton, and Anderson (2011) discovered that betahistine dihydrochloride improves eustachian tube function when applied topically in rat models. This finding could suggest new routes of administration for betahistine in treating balance disorders (Franz, Shafton, & Anderson, 2011).
Cochlear Blood Flow in Guinea Pigs
Another study by Bertlich et al. (2014) investigated the impact of betahistine and its metabolites on cochlear blood flow in guinea pigs. They found that betahistine and certain metabolites significantly increase cochlear blood flow, suggesting potential therapeutic implications (Bertlich, Ihler, Sharaf, Weiss, Strupp, & Canis, 2014).
Betahistine's Dose-Dependent Effect on Stria Vascularis Blood Flow
Ihler et al. (2012) focused on the dose-dependent effect of betahistine on cochlear stria vascularis blood flow in guinea pigs. They found a sigmoid correlation between the increase in blood flow and betahistine dosages, providing insight into its pharmacodynamics (Ihler, Bertlich, Sharaf, Strieth, Strupp, & Canis, 2012).
Betahistine in Treating Posterior Circulation Ischemic Vertigo
Zhong Li (2013) evaluated the clinical effect of betahistine mesilate tablets in treating posterior circulation ischemic vertigo, revealing its efficacy in symptom management and recurrence prevention (Zhong Li, 2013).
Menière's Disease Treatment
James and Burton (2018) conducted a systematic review to assess the effects of betahistine in treating Menière's disease. While the review found insufficient evidence to conclusively determine betahistine's effectiveness, it highlighted its common use and the need for more rigorous studies (James & Burton, 2018).
Peripheral Vertigo Treatment
A study by Ramos Alcocer et al. (2015) reviewed the use of betahistine in treating various types of peripheral vertigo, such as Ménière’s disease and vestibular neuronitis. The study confirmed betahistine's efficacy and safety in these conditions (Ramos Alcocer, Ledezma Rodríguez, Navas Romero, Cardenas Nuñez, Rodríguez Montoya, Deschamps, & Liviac Ticse, 2015).
Betahistine in Managing Vertigo and Vestibular Compensation
Lacour (2013) provided a comprehensive overview of betahistine's mechanisms in managing vertigo and improving vestibular compensation, particularly its interactions with histamine receptors (Lacour, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
Record name | Betahistine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betahistine mesilate | |
CAS RN |
54856-23-4 | |
Record name | Betahistine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAHISTINE MESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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